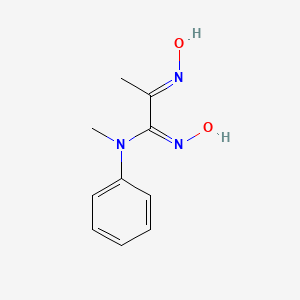
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is an organic compound with a complex structure It is characterized by the presence of hydroxyimino and hydroxy groups, along with a phenyl ring and a propanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylpropanimidamide with hydroxylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is investigated for its role in drug design and development. Its unique structure allows for the exploration of new mechanisms of action and therapeutic targets.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylacetamide
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylbutanamide
Uniqueness
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows for distinct reactivity and interactions, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-14)10(12-15)13(2)9-6-4-3-5-7-9/h3-7,14-15H,1-2H3/b11-8+,12-10+ |
InChI-Schlüssel |
CIXIYWMUVCHERE-TXSAMIJNSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NO)C(=NO)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




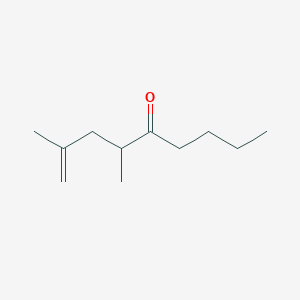
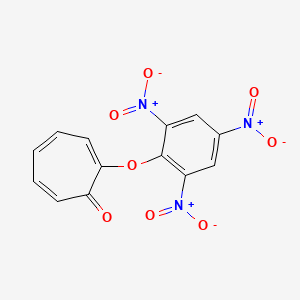
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
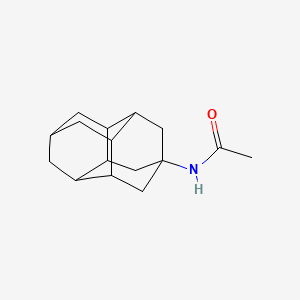





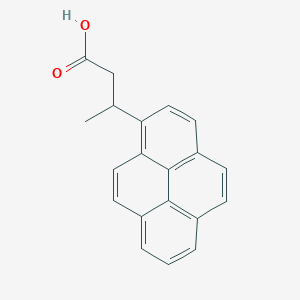
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
